2-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid
Overview
Description
2-(4-(Ethoxymethyl)-2-azaspiro[44]nonan-2-yl)acetic acid is a synthetic organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spirocyclic structure, where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a ketone or aldehyde, with an amine. This step often requires the use of a catalyst and specific reaction conditions to ensure the formation of the spirocyclic structure.
Introduction of the Ethoxymethyl Group: The ethoxymethyl group can be introduced through an alkylation reaction using ethyl iodide or a similar reagent. This step typically requires a base, such as sodium hydride, to facilitate the reaction.
Acetic Acid Functionalization: The final step involves the introduction of the acetic acid moiety through a carboxylation reaction. This can be achieved using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxymethyl group can be replaced with other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with the desired nucleophile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid has been explored for various scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex spirocyclic molecules, which are of interest in materials science and catalysis.
Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: It is used in the production of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, altering the activity of these targets and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-(4-Hydroxy-2-azaspiro[4.4]nonan-2-yl)acetic acid: Similar structure but with a hydroxy group instead of an ethoxymethyl group.
2-(4-Methyl-2-azaspiro[4.4]nonan-2-yl)acetic acid: Similar structure but with a methyl group instead of an ethoxymethyl group.
Uniqueness
2-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid is unique due to the presence of the ethoxymethyl group, which imparts distinct chemical and physical properties. This modification can influence the compound’s reactivity, solubility, and potential biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[4-(ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-2-17-9-11-7-14(8-12(15)16)10-13(11)5-3-4-6-13/h11H,2-10H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMPZHHANICCLGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CN(CC12CCCC2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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